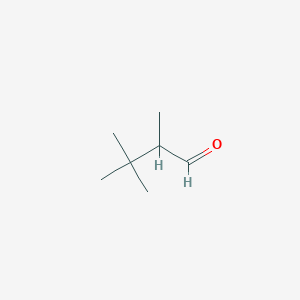![molecular formula C15H11F3O2 B1334447 2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde CAS No. 667437-45-8](/img/structure/B1334447.png)
2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde involves various catalytic processes. For instance, a copper-catalyzed cascade trifluoromethylation/cyclization of 2-(3-arylpropioloyl)benzaldehydes has been developed to provide access to trifluoromethylated naphthoquinones . This method represents a novel trans-acyltrifluoromethylation of internal alkynes, which could potentially be applied to the synthesis of related trifluoromethyl benzyl compounds. Additionally, the chemistry of 2-(2-oxo-3-phenylpropyl)benzaldehydes has been explored, leading to the synthesis of various naphthol and naphthoquinone derivatives . These methods could be adapted for the synthesis of compounds structurally similar to 2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde has been studied using various spectroscopic techniques. For example, the structure of 2-methoxy-benzaldehyde was analyzed using X-ray crystallography, vibrational spectroscopy, and ab initio calculations, revealing the presence of C–H···O short contacts and dimerization in the solid and liquid states . Similarly, 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde was characterized by elemental analysis, MS, IR, 1H NMR, 13C NMR, 31P NMR, and UV-visible spectroscopy, with its crystal structure determined by X-ray analysis . These studies provide insights into the molecular interactions and structural features that could be present in 2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde.
Chemical Reactions Analysis
The reactivity of benzaldehyde derivatives in chemical reactions has been extensively studied. For instance, gold-catalyzed tandem intramolecular heterocyclization/Petasis-Ferrier rearrangement of 2-(prop-2-ynyloxy)benzaldehydes has been reported as a route to benzo[b]oxepin-3(2H)-ones . Moreover, boron trifluoride–etherate in fluorinated alcohols has been used as a promoter system for intramolecular alkyne–aldehyde metathesis of o-(3-arylpropargyloxy)benzaldehydes, leading to the formation of 3-aroyl-2H-chromenes . These reactions highlight the potential transformations that 2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde could undergo, given its structural similarities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives are influenced by their functional groups and molecular structure. For example, the reaction of fluoro-containing 3-oxoesters with benzaldehyde can lead to different products depending on the reaction conditions, demonstrating the influence of fluorine atoms on the reactivity . The presence of the trifluoromethyl group in 2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde is likely to affect its chemical reactivity and physical properties, such as solubility and boiling point, due to the electron-withdrawing nature of the fluorine atoms.
Applications De Recherche Scientifique
Synthesis and Characterization:
- A study by Sharma, Soni, and Dalai (2012) highlights the use of sulfated Ti-SBA-15 catalyst for the oxidation of benzyl alcohol to benzaldehyde, indicating its role in enhancing the oxidative properties and selectivity for benzaldehyde production (Sharma, Soni & Dalai, 2012).
Catalytic Applications:
- Research by Iraqui, Kashyap, and Rashid (2020) explored the use of NiFe2O4 nanoparticles as a catalyst in the selective oxidation of benzyl alcohol to benzaldehyde, showcasing the efficiency of these nanoparticles under mild conditions (Iraqui, Kashyap & Rashid, 2020).
Environmental Impact and Green Chemistry:
- Caravati, Grunwaldt, and Baiker (2004) studied the selective oxidation of benzyl alcohol to benzaldehyde in supercritical carbon dioxide, emphasizing the environmentally friendly approach and high selectivity of this process (Caravati, Grunwaldt & Baiker, 2004).
Applications in Bioproduction:
- Craig and Daugulis (2013) discussed the bioproduction of benzaldehyde by Pichia pastoris in a two-phase partitioning bioreactor, highlighting the potential of biological routes in benzaldehyde production and the importance of optimizing conditions for enhanced yield (Craig & Daugulis, 2013).
Photocatalytic Applications:
- Lima et al. (2017) demonstrated the photocatalytic conversion of benzyl alcohol to benzaldehyde using graphitic carbon nitride modified by various post-treatment routes, contributing to an environmentally friendly and efficient synthesis process (Lima et al., 2017).
Propriétés
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methoxy]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c16-15(17,18)13-6-3-4-11(8-13)10-20-14-7-2-1-5-12(14)9-19/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDJEFILNNPTJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397494 |
Source


|
| Record name | 2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde | |
CAS RN |
667437-45-8 |
Source


|
| Record name | 2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid](/img/structure/B1334384.png)


![2-Tributylstannylbenzo[b]furan](/img/structure/B1334391.png)

![5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1334398.png)

![2-chloro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B1334401.png)




